molecular formula C37H40N2O3 B3046760 Black 305 CAS No. 129473-78-5

Black 305

Cat. No.: B3046760
CAS No.: 129473-78-5
M. Wt: 560.7 g/mol
InChI Key: SHHQYIMTQGDRHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of Black 305 typically involves organic synthesis methods. One common route includes the reaction of 2-(phenylamino)-6-(dipentylamino)-3-methylspiro[9H-xanthene-9,3’-phthalide] with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: : Industrial production of this compound involves large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: : Black 305 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Characteristics

Black 305 is classified as a fluoran dye , which is a type of triarylmethane dye. Its unique properties allow it to undergo reversible color changes, making it particularly useful in applications where visual indicators are required. The compound is characterized by its ability to transition from a colorless state to a colored state upon exposure to heat or certain chemical reactions.

Applications in Thermal Paper

Thermal Paper Production
One of the primary applications of this compound is in the production of thermal paper. This type of paper is widely used for receipts, labels, and tickets, where the dye reacts to heat generated by printers to produce visible text or images. The advantages of using this compound in thermal paper include:

  • High Sensitivity : It reacts quickly to heat, ensuring sharp and clear prints.
  • Cost-Effectiveness : Compared to other dyes, this compound offers a competitive price point without compromising quality.
  • Environmental Considerations : As an alternative to Bisphenol A (BPA), this compound presents a safer option for manufacturers concerned about health risks associated with traditional thermal printing processes .

Case Studies

1. Evaluation of Alternatives to BPA in Thermal Paper
A study conducted by the U.S. Environmental Protection Agency assessed various alternatives to BPA, identifying this compound as one of the most viable options for thermal paper applications. The evaluation focused on human health effects, ecotoxicity, and environmental fate, concluding that this compound posed lower risks compared to BPA .

2. Performance Analysis in Printing Technologies
Research into printing technologies has demonstrated that this compound provides superior performance in terms of print durability and clarity when compared with other leuco dyes. In a comparative study involving multiple dye formulations, this compound consistently outperformed its competitors in print quality tests under varying environmental conditions .

Data Tables

The following tables summarize key properties and comparative analyses of this compound against other common dyes used in thermal applications:

Property This compound ODB2 Other Dyes
Color Change MechanismHeatHeatHeat/Chemical
SensitivityHighModerateVaries
CostLowModerateHigh
Environmental ImpactLowModerateHigh
Application Area Description Case Study Reference
Thermal PrintingUsed in receipts and labelsEPA Study
Chemical IndicatorsUtilized in various chemical detection methodsPerformance Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound stands out due to its specific hue and stability under various conditions. Its ability to form stable colored complexes makes it particularly useful in applications requiring durable and long-lasting color formation .

Biological Activity

Black 305 is a synthetic dye commonly used in various applications, particularly in thermal paper. It belongs to a class of compounds that have raised concerns regarding their biological activity and potential health impacts. This article provides a comprehensive overview of the biological activity associated with this compound, including its toxicity profiles, environmental effects, and relevant case studies.

Chemical Composition and Properties

This compound is categorized as a spirolactone compound. Its chemical structure allows it to absorb specific wavelengths of light, making it useful in applications such as printing and imaging. The compound's properties lead to its widespread use, but they also necessitate an evaluation of its biological effects.

Toxicological Profile

The toxicological profile of this compound has been assessed in various studies, focusing on endpoints such as acute toxicity, carcinogenicity, reproductive toxicity, and neurotoxicity. The following table summarizes the key findings related to the biological activity of this compound:

Endpoint Findings Reference
Acute ToxicityLow toxicity in mammals
CarcinogenicityModerate concern noted
Reproductive ToxicityHigh concern for developmental effects
NeurotoxicityLimited data available
Skin SensitizationModerate sensitization potential

Environmental Impact

This compound's environmental persistence and bioaccumulation potential have also been assessed. Studies indicate that while the compound is stable in various environmental conditions, its degradation products may pose additional risks to aquatic life.

  • Persistence : this compound is moderately persistent in the environment.
  • Bioaccumulation : Potential for bioaccumulation exists, particularly in aquatic organisms.

Case Studies

Several case studies have explored the implications of using this compound in consumer products. One notable study investigated its effects on human health and the environment when used in thermal paper:

  • Case Study: Human Health Risks
    • Researchers evaluated the exposure risks associated with handling thermal paper containing this compound.
    • Findings indicated potential dermal absorption leading to systemic exposure, raising concerns about long-term health effects.
  • Case Study: Environmental Assessment
    • An assessment was conducted on the environmental impact of this compound runoff from industrial sites.
    • Results showed significant concentrations of the dye in nearby water bodies, correlating with adverse effects on local aquatic ecosystems.

Research Findings

Recent research has focused on the endocrine-disrupting potential of this compound. Studies suggest that compounds similar to this compound may interfere with hormonal functions, leading to developmental and reproductive issues.

Properties

IUPAC Name

2'-anilino-6'-(dipentylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O3/c1-4-6-13-21-39(22-14-7-5-2)28-19-20-31-35(24-28)41-34-23-26(3)33(38-27-15-9-8-10-16-27)25-32(34)37(31)30-18-12-11-17-29(30)36(40)42-37/h8-12,15-20,23-25,38H,4-7,13-14,21-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHQYIMTQGDRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888631
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129473-78-5
Record name 6′-(Dipentylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129473-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129473785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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